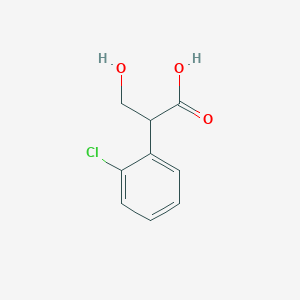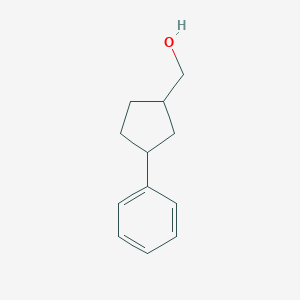![molecular formula C17H19ClO B8612797 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8612797.png)
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde
描述
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane core with a 4-chlorophenyl group and an aldehyde functional group. The presence of the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde typically involves multi-step organic reactions. One common approach is the spirocyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogenation or other substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 8-(4-Chlorophenyl)spiro[4.5]dec-7-ene-7-carboxylic acid.
Reduction: Formation of 8-(4-Chlorophenyl)spiro[4.5]dec-7-ene-7-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spirocyclic compound with different substituents.
(1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde: A similar compound with a different functional group arrangement.
Uniqueness
8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde is unique due to the presence of the 4-chlorophenyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.
属性
分子式 |
C17H19ClO |
|---|---|
分子量 |
274.8 g/mol |
IUPAC 名称 |
8-(4-chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde |
InChI |
InChI=1S/C17H19ClO/c18-15-5-3-13(4-6-15)16-7-10-17(8-1-2-9-17)11-14(16)12-19/h3-6,12H,1-2,7-11H2 |
InChI 键 |
VQHKPFNCDCDPOU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)CCC(=C(C2)C=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
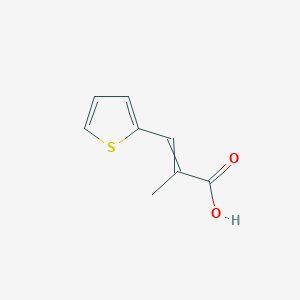

![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8612737.png)
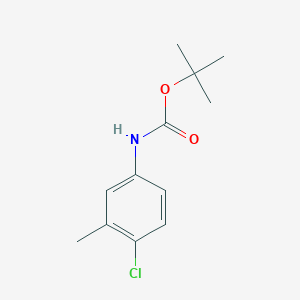
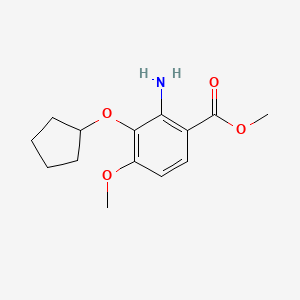
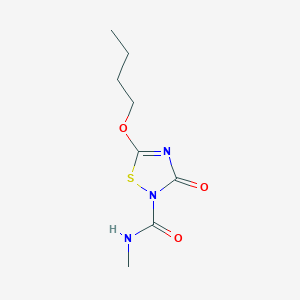
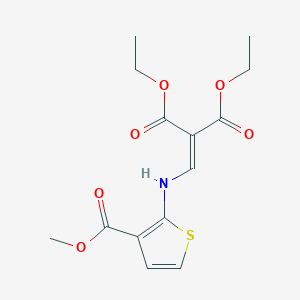
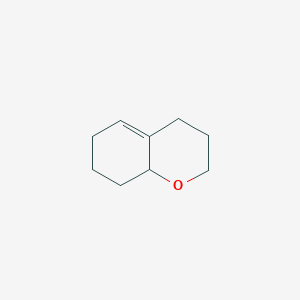
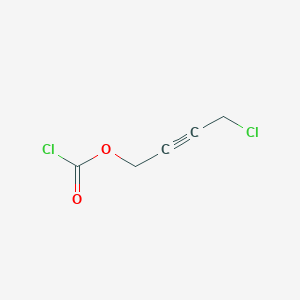
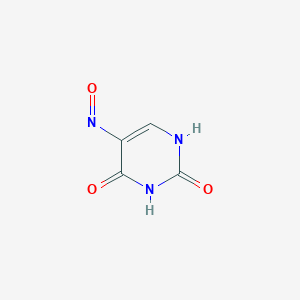
![3,7-dichlorobenzo[e][1,2,4]triazine](/img/structure/B8612817.png)
